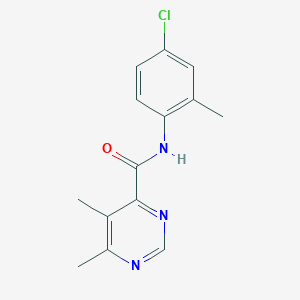

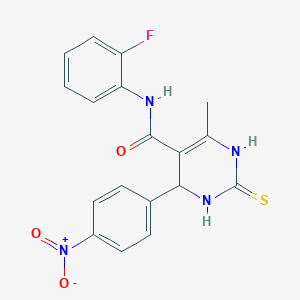

![molecular formula C26H24N4O4S2 B2663986 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 896012-11-6](/img/structure/B2663986.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is attached to a 3,4-dimethoxyphenyl group and a biphenyl-4-sulfonamide group .

Synthesis Analysis

The synthesis of similar compounds involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of such compounds is confirmed using various spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve the creation of 1,2,4-triazole derivatives . The exact reactions would depend on the specific substituents and reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on the specific substituents and the conditions under which they are studied. For instance, the yield of similar compounds was reported to be 34% with a melting point of 154–157 °C .Aplicaciones Científicas De Investigación

Anticancer Activity

A study focusing on novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety revealed that these compounds, including structures similar to the specified chemical, exhibit significant anticancer activity. The compounds were tested against several cancer cell lines, demonstrating their potential as cytotoxic agents. Molecular docking studies further confirmed their ability to inhibit the VEGFR-2 receptor, suggesting their utility in cancer therapy (Ghorab et al., 2016).

Antibacterial and Antifungal Properties

Research on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety indicated these compounds, including those structurally related to the query compound, possess notable antibacterial properties. The study underscored the potential of these compounds as antibacterial agents, highlighting their relevance in addressing antimicrobial resistance (Azab et al., 2013).

Anti-Inflammatory and Analgesic Effects

Another study on celecoxib derivatives, including sulfonamide compounds, explored their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The findings revealed that certain derivatives exhibit significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Activity

Investigations into novel sulfonamide hybrids incorporating carbamate/acyl-thiourea scaffolds demonstrated antimicrobial activity. These studies indicate that the sulfonamide compounds could be effective against various bacterial strains, reinforcing the importance of these derivatives in developing new antimicrobial agents (Hussein, 2018).

Endothelin Receptor Antagonism

Research on 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists has identified these compounds as potential candidates for treating congestive heart failure. These studies suggest the therapeutic value of sulfonamide derivatives in cardiovascular diseases (Murugesan et al., 2000).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S2/c1-33-23-13-10-20(16-24(23)34-2)25-28-26-30(29-25)21(17-35-26)14-15-27-36(31,32)22-11-8-19(9-12-22)18-6-4-3-5-7-18/h3-13,16-17,27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDCGRSSXNUZDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

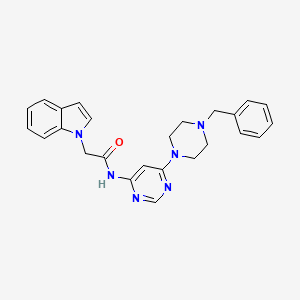

![N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2663904.png)

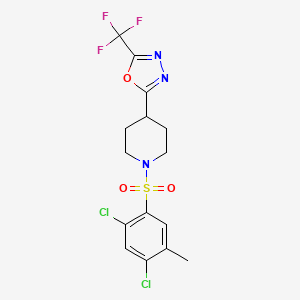

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2663905.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)

![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)

![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2663922.png)